Technical Guide: 4-Methyl-3-Hydroxyindole-2-Carboxylic Acid Ethyl Ester
Technical Guide: 4-Methyl-3-Hydroxyindole-2-Carboxylic Acid Ethyl Ester
The following technical guide details the properties, synthesis, and applications of 4-methyl-3-hydroxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold for biologically active indole derivatives.
[1]
Part 1: Chemical Identity & Significance[1]
4-methyl-3-hydroxyindole-2-carboxylic acid ethyl ester (also known as ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate ) is a substituted indole derivative characterized by a hydroxyl group at the 3-position (indoxyl core) and a methyl group at the 4-position.[1] This specific substitution pattern creates a unique steric and electronic environment around the reactive 3-hydroxy/3-keto center, distinguishing it from the more common 5-hydroxy analogues (e.g., Arbidol intermediates).
Core Structure & Nomenclature[1][2]
-
IUPAC Name: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate[1]
-
Functional Class: 3-Hydroxyindole (Indoxyl), Indole-2-carboxylate[1]
-
Molecular Formula: C₁₂H₁₃NO₃[1]
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Molecular Weight: 219.24 g/mol [1]
-
Key Structural Features:
-
C2-Ester: Stabilizes the molecule via intramolecular hydrogen bonding with the C3-hydroxyl/keto group.[1]
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C3-Hydroxyl: Exists in a keto-enol tautomeric equilibrium (indoxyl vs. 2-ethoxycarbonyl-3-oxoindoline).[1]
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C4-Methyl: Provides steric bulk ortho to the hydroxyl group, influencing metabolic stability and binding affinity in kinase/viral targets.
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Part 2: Physicochemical Properties[1]
The following properties are synthesized from experimental data of the class of 3-hydroxyindole-2-carboxylates and specific structural analogues.
Table 1: Physicochemical Characterization
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Color arises from extended conjugation in the enol form.[1] |
| Melting Point | 135–140 °C (Predicted) | Analogous 5-methyl isomers melt ~145°C; steric disruption at C4 may slightly lower MP.[1] |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM. | Poorly soluble in water; moderate solubility in Ethanol.[1] |
| pKa (OH/NH) | ~9.5 (NH), ~6-7 (OH enol) | The C2-ester increases acidity of the NH and OH compared to indole. |
| UV/Vis | Distinct bathochromic shift due to 3-OH conjugation. | |
| Fluorescence | Strong emission (Green/Yellow) | Typical of 3-hydroxyindoles; intensity is pH-dependent.[1] |
Spectral Signature (Diagnostic)[1]
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¹H NMR (DMSO-d₆):
- 11.5–12.0 ppm (Broad s, 1H, NH).
- 9.5–10.0 ppm (s, 1H, OH - if enol form dominates).
- 4.3 ppm (q, 2H, Ethyl CH₂).
- 2.6–2.7 ppm (s, 3H, C4-Me). Note: Downfield shift due to proximity to C3-oxygen.
-
IR Spectrum:
Part 3: Synthetic Methodology
The synthesis of 4-methyl-3-hydroxyindole-2-carboxylates requires a regioselective approach to ensure the methyl group is positioned at C4.[1] The Dieckmann Cyclization of N-(2-carboxyphenyl)glycine esters is the most authoritative and self-validating protocol for this substitution pattern.[1]
Mechanism of Action[4][5][6][7][8]
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N-Alkylation: 2-Amino-6-methylbenzoic acid (6-methylanthranilic acid) is alkylated with ethyl chloroacetate.[1]
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Esterification: The carboxylic acid is protected as an ester to prevent side reactions.[1]
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Dieckmann Cyclization: A base-mediated intramolecular condensation occurs between the methylene of the glycine moiety and the ester carbonyl of the benzoate, forming the 5-membered pyrrole ring.
Experimental Protocol
Step 1: Preparation of N-(ethoxycarbonylmethyl)-6-methylanthranilic acid ethyl ester[1]
-
Reagents: 2-Amino-6-methylbenzoic acid (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (
, 2.5 eq), DMF (Solvent). -
Procedure:
-
Dissolve 2-amino-6-methylbenzoic acid in DMF.
-
Add
and stir for 30 min at RT. -
Add ethyl chloroacetate dropwise.[1] Heat to 80°C for 4-6 hours.
-
Workup: Pour into ice water. Extract with EtOAc.[1][2] Dry over
.[1] -
Note: If the starting material was the free acid, subsequent esterification (EtOH/H₂SO₄) is required to generate the diester.
-
Step 2: Cyclization to 4-methyl-3-hydroxyindole-2-carboxylate[1]
-
Reagents: Diester intermediate (from Step 1), Sodium Ethoxide (NaOEt, 2.0 eq), Toluene or Ethanol.
-
Procedure:
-
Suspend NaOEt in dry Toluene under
atmosphere. -
Add the diester solution dropwise at reflux temperature.[1]
-
Reflux for 3–5 hours.[1] The solution will turn deep orange/red (formation of the enolate salt).
-
Quench: Cool to 0°C and acidify with 1M HCl to pH 4.
-
Purification: The product precipitates as a yellow solid.[1][3] Recrystallize from Ethanol/Water.[1]
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Synthesis & Mechanism Diagram[1][10]
Caption: Synthetic route via Dieckmann cyclization of 6-methylanthranilic acid derivatives.
Part 4: Reactivity & Applications[1]
Tautomerism & O-Functionalization
The 3-hydroxy group exists in equilibrium with the keto-form (indolin-3-one).[1]
-
Reaction: Treatment with alkyl halides (e.g., Methyl iodide, Benzyl bromide) and a mild base (
/Acetone) results in O-alkylation , yielding 3-alkoxyindoles. -
Significance: This is the primary route to synthesize derivatives with increased lipophilicity for blood-brain barrier penetration.[1]
Arbuzov-Type Transformations
The 3-hydroxy group can be converted to a chloride (using
Biological Relevance
-
Antiviral Scaffolds: Analogues of this compound (specifically 5-hydroxy variants like Arbidol) are broad-spectrum antivirals.[1] The 4-methyl variant is investigated for steric locking of the indole core in viral fusion protein binding pockets.[1]
-
Fluorescent Probes: Due to the excited-state intramolecular proton transfer (ESIPT) between the 3-OH and 2-C=O, these compounds are used as pH-sensitive fluorescent markers in cellular imaging.[1]
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 3-hydroxy group is susceptible to oxidation (forming isatin derivatives) upon prolonged exposure to air and light.[1]
-
Stability: Stable in solid form.[1] In solution, avoid strong oxidizers.
References
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Org. Synth. 1963, 43, 40. Indole-2-carboxylic acid, ethyl ester.Link
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PubChem Compound Summary. Ethyl 3-hydroxy-1H-indole-2-carboxylate (Parent Scaffold).[1]Link
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Molecules 2016, 21(3), 333. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.Link
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ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate.Link
